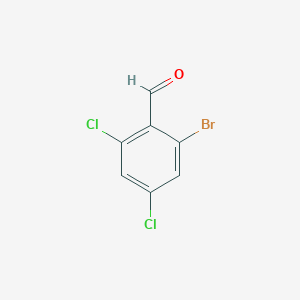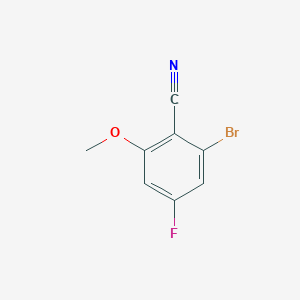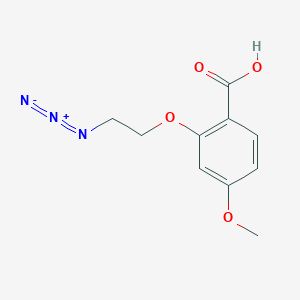
2-(2-Azidoethoxy)-4-methoxybenzoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(2-Azidoethoxy)acetic acid” is C4H7N3O3 and for “(2-(2-azidoethoxy)ethoxy)acetic acid” is C6H11N3O4 . These structures indicate the presence of azide groups, which are crucial for click chemistry reactions .Chemical Reactions Analysis
Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is used to modify azides or alkynes that have been introduced into biomolecules .Applications De Recherche Scientifique
Drug Discovery and Development
This compound has been utilized in the synthesis of derivatives for potential therapeutic applications. For instance, it has been connected to PEG azide moiety through an amide linkage, which is a significant step in drug development . The synthesized compounds are characterized and investigated for their binding modes with biological targets like sarco-endoplasmic reticulum Ca2+ transport ATPase (SERCA), which is crucial for developing novel therapeutics for conditions such as rheumatoid arthritis .
Molecular Docking Studies
The compound’s derivatives have been used in computational investigations to predict interactions with biological targets. Molecular docking studies forecast the binding mode between the synthesized compound and SERCA, providing insights into the compound’s potential as a drug candidate .
Pharmacokinetic Property Prediction
In drug discovery, predicting the pharmacokinetic properties of new compounds is vital. The drug-likeness of the synthesized compound derived from 2-(2-Azidoethoxy)-4-methoxybenzoic acid has been assessed, which includes its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .
Synthesis of Natural Compound Derivatives
The compound has been used in the derivatization of natural compounds like celastrol. This process involves the activation of the carboxylic acid group of 2-(2-Azidoethoxy)-4-methoxybenzoic acid to form an amide linkage with other molecules, leading to new derivatives with potential pharmacological effects .
Characterization Techniques
A variety of characterization techniques such as proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), and correlation spectroscopy (1H-1H-COSY) NMR have been employed to fully characterize the derivatives of this compound . These techniques are essential for confirming the structure and purity of synthesized compounds.
Spectroscopy Applications
The compound and its derivatives have been analyzed using ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS). These spectroscopy methods are crucial for understanding the compound’s chemical properties and for confirming the success of synthetic reactions .
Rheumatoid Arthritis Therapeutics
The compound has been part of a study focusing on the development of new therapeutics for rheumatoid arthritis. By synthesizing a derivative that targets SERCA, researchers aim to create more effective treatments for this autoimmune disease .
Traditional Chinese Medicine
The roots of the traditional Chinese medicinal plant Tripterygium wilfordii, from which celastrol is sourced, have been studied extensively. The derivatization of celastrol using 2-(2-Azidoethoxy)-4-methoxybenzoic acid is part of ongoing research to enhance the pharmacological effects of traditional medicines .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-azidoethoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-16-7-2-3-8(10(14)15)9(6-7)17-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLJZBEKKPJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethoxy)-4-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)

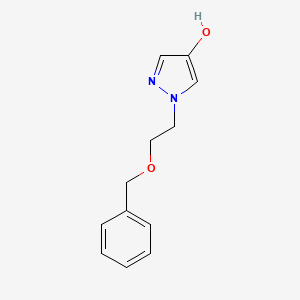
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
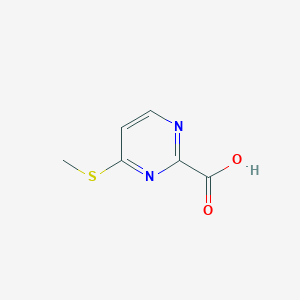
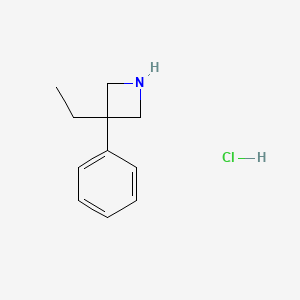
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)
